molecular formula C18H19FN6O2S B6468982 2-[(2-fluorophenyl)methanesulfonyl]-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole CAS No. 2640954-32-9

2-[(2-fluorophenyl)methanesulfonyl]-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B6468982
CAS No.: 2640954-32-9
M. Wt: 402.4 g/mol
InChI Key: GPWGGCDTIUIBAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[(2-fluorophenyl)methanesulfonyl]-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole is a heterocyclic molecule featuring a complex polycyclic framework. Its structure includes:

  • A [1,2,4]triazolo[4,3-b]pyridazine moiety, known for its role in modulating biological activity (e.g., kinase inhibition or receptor antagonism) .
  • An octahydropyrrolo[3,4-c]pyrrole core, a bicyclic system that enhances conformational rigidity and influences binding affinity in medicinal chemistry contexts.

Properties

IUPAC Name

6-[5-[(2-fluorophenyl)methylsulfonyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6O2S/c19-16-4-2-1-3-13(16)11-28(26,27)24-9-14-7-23(8-15(14)10-24)18-6-5-17-21-20-12-25(17)22-18/h1-6,12,14-15H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWGGCDTIUIBAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1C3=NN4C=NN=C4C=C3)S(=O)(=O)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(2-fluorophenyl)methanesulfonyl]-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole represents a novel class of biologically active molecules that have garnered attention for their potential therapeutic applications. This article aims to summarize the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Fluorophenyl Group : Contributes to lipophilicity and potential receptor interactions.
  • Methanesulfonyl Moiety : Known for enhancing solubility and stability.
  • Triazolo-Pyridazine Framework : Implicated in various biological activities due to its heterocyclic nature.
  • Octahydropyrrolo Structure : Suggests potential for neuroactive properties.

Molecular Formula

The molecular formula is C19H22FN6O2SC_{19}H_{22}FN_6O_2S with a molecular weight of approximately 394.48 g/mol.

Anticancer Properties

Recent studies have indicated that derivatives of pyrrole and triazole compounds exhibit significant anticancer activity. For example:

  • Cytotoxicity Assays : Compounds similar to the target compound have shown effectiveness against various cancer cell lines including HepG2 (liver cancer) and EACC (esophageal cancer) using assays such as MTT and resazurin assays. The cytotoxic effects are often attributed to the induction of apoptosis via caspase activation pathways .

Antimicrobial Activity

Research has demonstrated that pyrrole derivatives possess antimicrobial properties:

  • Inhibition Studies : Compounds with similar structures have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth .

Anti-inflammatory Effects

The anti-inflammatory potential of triazole-containing compounds has been explored:

  • Pro-inflammatory Cytokine Inhibition : Several studies have reported that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a mechanism for their anti-inflammatory effects .

The biological activity of this compound is believed to involve:

  • Receptor Binding : Interaction with specific receptors such as GABA-A or COX enzymes may mediate its effects on cellular pathways.
  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in cancer progression or inflammation.

Case Studies

  • Study on Anticancer Activity : A recent study synthesized several triazole-pyridazine derivatives and evaluated their anticancer activity against multiple cell lines. The results indicated that modifications in the side chains significantly influenced cytotoxicity profiles .
  • Antimicrobial Evaluation : Another research effort focused on synthesizing octahydropyrrolo derivatives. These derivatives were tested against Gram-positive and Gram-negative bacteria, revealing effective inhibition at micromolar concentrations .

Data Summary

Activity TypeTest MethodologyKey Findings
AnticancerMTT AssayInduced apoptosis in HepG2 cells
AntimicrobialDisk Diffusion MethodInhibited growth of S. aureus
Anti-inflammatoryCytokine AssayReduced IL-6 levels

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to analogs from the evidence, focusing on structural features, synthetic pathways, and inferred properties:

Table 1: Structural and Functional Comparison

Compound Name/ID Key Structural Features Notable Properties/Inferences Reference
Target compound - 2-Fluorophenylmethanesulfonyl
- Triazolo-pyridazine
- Octahydropyrrolo-pyrrole
Hypothesized enhanced metabolic stability due to fluorinated sulfonyl group; potential kinase affinity. N/A
3-[5-(4-Methoxyphenyl)...thiadiazin-6(7H)-one (6) - Triazolo-thiadiazine
- Methoxyphenyl substituent
Demonstrated reactivity with monochloroacetic acid; IR/NMR data confirm stability of fused rings.
3-(4-Methoxyphenyl)-6-(phenylsulfonyl)-perhydro-1,3-thiazolo[3,4-b]pyrrolo[4,5-c]pyrrole - Phenylsulfonyl
- Thiazolo-pyrrolo-pyrrole
Single-crystal X-ray data confirm bicyclic conformation; R-factor = 0.049, indicating high purity.
2-{[5-(4-Methoxyphenyl)...carbothioamide (7) - Thiosemicarbazide derivative
- Methoxyphenyl group
Reactivity with phenyl isothiocyanate suggests utility in synthesizing sulfur-containing heterocycles.

Key Observations:

Fluorine vs. Methoxy Substitutents : The target compound’s 2-fluorophenyl group may enhance lipophilicity and metabolic resistance compared to methoxy-substituted analogs (e.g., compounds 6 and 7) .

Core Rigidity : The octahydropyrrolo[3,4-c]pyrrole system likely imposes greater conformational restraint than the partially saturated cores in , possibly improving target selectivity.

Synthetic Accessibility: Analogous compounds (e.g., ) were synthesized via cyclization reactions (e.g., using monochloroacetic acid or isothiocyanates), suggesting feasible routes for the target compound’s preparation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.